molecular formula C8H11N3 B13074453 5-(2,5-Dihydro-1H-pyrrol-3-YL)-1-methyl-1H-pyrazole

5-(2,5-Dihydro-1H-pyrrol-3-YL)-1-methyl-1H-pyrazole

Cat. No.: B13074453
M. Wt: 149.19 g/mol
InChI Key: XMDIGDWCGRPXCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,5-Dihydro-1H-pyrrol-3-YL)-1-methyl-1H-pyrazole: is an organic compound featuring a pyrazole ring substituted with a 2,5-dihydro-1H-pyrrole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dihydro-1H-pyrrol-3-YL)-1-methyl-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution with 2,5-Dihydro-1H-pyrrole: The 2,5-dihydro-1H-pyrrole group can be introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method. This step may involve the use of a boronic acid derivative of the pyrrole group and a halogenated pyrazole precursor.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalyst Optimization: Employing highly active and selective catalysts to improve reaction rates and product purity.

    Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dihydro-1H-pyrrol-3-YL)-1-methyl-1H-pyrazole: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the pyrazole or pyrrole rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the positions adjacent to the nitrogen atoms in the pyrazole and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives and nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Reduced forms of the pyrazole or pyrrole rings.

    Substitution: Various substituted pyrazole or pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2,5-Dihydro-1H-pyrrol-3-YL)-1-methyl-1H-pyrazole: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a lead compound in drug discovery for various diseases.

    Industry: Utilized in the development of materials with specific electronic or optical properties, such as organic semiconductors or light-emitting diodes.

Mechanism of Action

The mechanism by which 5-(2,5-Dihydro-1H-pyrrol-3-YL)-1-methyl-1H-pyrazole exerts its effects depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting or activating biological pathways. For example, it could bind to a protein’s active site, altering its function.

    Material Properties: In materials science, the compound’s electronic structure may influence its conductivity or light-emitting properties, making it useful in electronic devices.

Comparison with Similar Compounds

5-(2,5-Dihydro-1H-pyrrol-3-YL)-1-methyl-1H-pyrazole: can be compared with other similar compounds, such as:

    1-Methyl-1H-pyrazole:

    2,5-Dihydro-1H-pyrrole: Does not contain the pyrazole ring, limiting its use in applications where the pyrazole structure is crucial.

    Pyrazole Derivatives: Various pyrazole derivatives with different substituents can be compared to highlight the unique properties conferred by the 2,5-dihydro-1H-pyrrole group.

This compound’s uniqueness lies in the combination of the pyrazole and pyrrole rings, which provides a versatile platform for further functionalization and application in diverse fields.

Biological Activity

5-(2,5-Dihydro-1H-pyrrol-3-YL)-1-methyl-1H-pyrazole, identified by its CAS number 1545510-85-7, is a compound that has garnered attention for its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

  • Molecular Formula : C8H11N3
  • Molecular Weight : 149.19 g/mol
  • CAS Number : 1545510-85-7

The compound features a pyrazole ring fused with a dihydropyrrole moiety, which contributes to its unique biological properties. The structural characteristics of pyrazole derivatives are known to influence their pharmacological activities significantly.

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the structure of pyrazole compounds can enhance their efficacy against various bacterial strains.

  • Case Study : A series of 1-thiocarbamoyl 3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives were synthesized and tested for their activity against monoamine oxidase (MAO) isoforms. Some compounds demonstrated high activity against both MAO-A and MAO-B isoforms, indicating potential for treating neurological disorders linked to these enzymes .

2. Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds similar to this compound have been tested for their ability to reduce inflammation in experimental models.

  • Research Findings : In a study involving carrageenan-induced edema in mice, certain pyrazole derivatives exhibited anti-inflammatory effects comparable to indomethacin, a standard anti-inflammatory drug . This suggests that this compound may also possess similar therapeutic properties.

3. Anticancer Activity

Recent advancements in drug design have highlighted the anticancer potential of pyrazole derivatives. Various studies have focused on their cytotoxic effects against different cancer cell lines.

  • Table 1: Cytotoxicity of Pyrazole Derivatives
CompoundCancer Cell LineIC50 (µM)
Compound AMCF73.79
Compound BNCI-H46042.30
Compound CHepG20.71

These findings indicate that compounds derived from the pyrazole framework can inhibit cancer cell proliferation effectively .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit enzymes such as MAO, which play critical roles in neurotransmitter regulation.
  • Cell Cycle Arrest : Some studies suggest that certain pyrazoles induce apoptosis in cancer cells by disrupting the cell cycle .

Properties

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

5-(2,5-dihydro-1H-pyrrol-3-yl)-1-methylpyrazole

InChI

InChI=1S/C8H11N3/c1-11-8(3-5-10-11)7-2-4-9-6-7/h2-3,5,9H,4,6H2,1H3

InChI Key

XMDIGDWCGRPXCC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2=CCNC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.